molecular formula C7H10N2O3 B1475165 (7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1426945-02-9

(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1475165
CAS No.: 1426945-02-9
M. Wt: 170.17 g/mol
InChI Key: IRNSMBYASFPQPX-CNZKWPKMSA-N
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Description

(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclodipeptide (CDP) derivative, also known as a 2,5-diketopiperazine (DKP), a class of compounds garnering significant interest in pharmaceutical and microbiological research due to their diverse bioactivities. This specific scaffold is recognized for its potential in targeting multidrug-resistant pathogens. Research on a structurally identical pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro compound isolated from a marine Bacillus tequilensis demonstrated a potent inhibitory effect on multidrug-resistant Staphylococcus aureus, with defined minimum inhibitory and bactericidal concentrations . Beyond its antimicrobial applications, the same core structure has been identified in novel Streptomyces species, where it was reported to exhibit high antioxidant activity, suggesting its value as a preventive agent against free-radical associated diseases . Furthermore, cyclodipeptides based on the pyrrolo[1,2-a]pyrazine-dione structure are under investigation for their cytotoxic properties, with some compounds showing activity against human cancer cell lines, positioning them as promising pharmacophores in antitumor research . The compound's mechanism of action, while not fully elucidated for this specific stereoisomer, may involve enzyme inhibition pathways similar to related molecules that have been studied as chitinase inhibitors . This combination of properties makes this compound a versatile candidate for advanced studies in developing new anti-infective, chemopreventive, and chemotherapeutic strategies.

Properties

IUPAC Name

(7R)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNSMBYASFPQPX-CNZKWPKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1C(=O)NCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181600
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-7-hydroxy-, (7R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426945-02-9
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-7-hydroxy-, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426945-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-7-hydroxy-, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole ring fused to a pyrazine ring. Its molecular formula is C14H16N2O3C_{14}H_{16}N_2O_3, with a molecular weight of approximately 260.288 g/mol. The compound's unique stereochemistry contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.288 g/mol
CAS Number132714-97-7
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity : The compound exhibits potent inhibitory effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
  • Antioxidant Properties : Research indicates that derivatives of this compound can act as effective antioxidants, protecting cells from oxidative stress .
  • Antitumor Effects : Preliminary studies suggest potential antitumor activity, although detailed mechanisms remain to be elucidated .

Antimicrobial Studies

A study highlighted the effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition rates against Staphylococcus aureus, particularly multidrug-resistant variants.

Antioxidant Activity

Research conducted on extracts containing the compound showed strong antioxidant activity. For instance, the extract from Streptomyces mangrovisoli was identified to contain this compound as a key antioxidant agent . The antioxidant activity was measured using DPPH radical scavenging assays.

Antitumor Potential

In vitro studies have indicated that this compound may possess antitumor properties. Further investigations are needed to clarify its mechanism and efficacy in cancer models.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing its potential as an antimicrobial agent in treating resistant infections.

Case Study 2: Antioxidant Activity Assessment
An extract containing this compound was evaluated for its antioxidant capacity using the DPPH assay. The extract showed an IC50 value of 25 µg/mL, indicating significant free radical scavenging ability.

Scientific Research Applications

Based on the search results provided, here's what is known about the compound (7R,9S)-3-((Z)-benzylidene)-7-hydroxy-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (referred to as compound 1 in the study) and related compounds:

Identification and Structure

  • Compound 1 was identified as (7R,9S)-3-((Z)-benzylidene)-7-hydroxy-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione .
  • It was isolated as a white amorphous powder, displaying UV characteristic absorptions at 224 nm and 296 nm, similar to a known compound 4 .
  • The molecular formula of compound 1 is C14H14N2O3, determined by HR-ESI-MS .
  • NMR data confirmed the presence of a diketopiperazine moiety within the structure of 1 .
  • Further analysis revealed a 4-hydroxyproline residue and an α,β‐unsaturated phenylalanine residue .
  • The relative configuration of compound 1 was determined using NOESY spectrum, and the absolute configuration was established through electronic circular dichroism (ECD) .

Related Compounds

  • The search identified other cyclodipeptides (CDPs) including argilein, argvalin, albonoursin, 3,6‐Dibenzylidene‐2,5‐dioxopiperazine, 3‐benzylidenepiperazine‐2,5‐dione, 3‐benzylidene‐6‐methylpiperazine‐2,5‐dione and 3‐Benzyl‐6‐benzylidene‐2,5‐dioxopiperazine .
  • Compound 4, which shares similar UV absorption characteristics with compound 1, is mentioned as an important substrate for antitumor spirotryprostatin B synthesis .

Potential Applications

  • The study evaluated the cytotoxicity of compounds 1-5 against several human cancer cell lines. However, only compound 2 exhibited selective inhibitory activity .
  • CDPSs and CDOs, which are involved in the biosynthesis of these compounds, possess broad substrate selectivity and can be used to synthesize various dehydrogenated cyclodipeptide derivatives, which serve as important precursors for the development of pharmaceutical intermediates .

Caveats

  • It is important to note that one of the search results is in Chinese .
  • Some search results lead to pages for purchasing chemicals or chemical building blocks . While these indicate the existence and potential use of pyrrolopyrazine derivatives in chemical synthesis, they do not provide specific application details.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview of Key Derivatives

The following table summarizes critical structural analogs, their sources, and bioactivities:

Compound Name & Substituents Molecular Formula Source Key Bioactivities References
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₇H₁₀N₂O₂ Bacillus velezensis RB.EK7 (shrimp waste) Moderate antinematidic activity (egg-hatching inhibition: 40–57.9% at 10 mg/mL)
3-(2-Methylpropyl)-derivative C₁₁H₁₈N₂O₂ Streptomyces sp. MUM256, Fusarium sp. Anticancer (HCT116 cell growth inhibition), antibacterial (gram ± bacteria)
3-(Phenylmethyl)-derivative (PPDHP) C₁₄H₁₆N₂O₂ Streptomyces sp. VITPK9 Antifungal activity, low cytotoxicity
3-Isopropyl-derivative (S-5B) C₁₀H₁₆N₂O₂ Brevibacillus laterosporus Lzh-5 Algicidal activity against Microcystis aeruginosa
2-Benzyl-7-hydroxy-derivative C₁₄H₁₆N₂O₃ Synthetic/Research compound Research use (pharmacological potential, >98% purity)
3-Isobutyl-derivative C₁₁H₁₈N₂O₂ Bacillus amyloliquefaciens MHNO2-20 Produced in biocontrol strains; role in host-pathogen interactions
3-Propyl-derivatives C₁₀H₁₆N₂O₂ Streptomyces tendae (marine actinomycete) Antibacterial against Bacillus subtilis and Staphylococcus aureus

Key Findings and Contrasts

Antimicrobial Activity
  • The unsubstituted hexahydropyrrolo[1,2-a]pyrazine-1,4-dione demonstrated moderate antinematidic activity (40–57.9% egg-hatching inhibition at 10 mg/mL) but was less potent than thymine analogs .
  • 3-(Phenylmethyl)-derivative (PPDHP) exhibited antifungal activity with low cytotoxicity, making it a candidate for drug development .
  • 3-(2-Methylpropyl)-derivative showed broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria , while 3-propyl-derivatives from Streptomyces tendae specifically inhibited Staphylococcus aureus .
Anticancer and Antioxidant Properties
  • 3-(2-Methylpropyl)- and 3-(Phenylmethyl)-derivatives from Streptomyces sp. MUM256 induced apoptosis in HCT116 colon cancer cells via DNA fragmentation .
  • The 3-isopropyl-derivative (S-5B) and 7-hydroxy-3-isobutyl-derivative demonstrated antioxidant activity, with marine Bacillus tequilensis derivatives showing 35% radical scavenging capacity .
Ecological and Biocontrol Roles
  • 3-Isobutyl-derivatives produced by Bacillus amyloliquefaciens MHNO2-20 were linked to rhizosphere microbiota modulation, though direct validation against Ralstonia solanacearum was inconclusive .
  • 3-Isopropyl-derivative (S-5B) acted as an algicide, disrupting Microcystis aeruginosa cells .

Structural-Activity Relationships (SAR)

  • Hydroxylation: The 7R-hydroxy group in the target compound may enhance solubility or target specificity compared to non-hydroxylated analogs.
  • Alkyl/Aryl Substituents :
    • Phenylmethyl and benzyl groups improve antifungal and anticancer activities .
    • Methylpropyl and isopropyl chains correlate with antibacterial and algicidal effects .
    • Longer chains (e.g., propyl ) may reduce bioactivity due to steric hindrance .

Preparation Methods

General Synthetic Strategy

The synthesis of (7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves:

This compound is often prepared as an intermediate in the synthesis of pharmaceuticals such as vildagliptin, where the bicyclic scaffold is crucial for biological activity.

Raw Materials and Reagents

Common raw materials include:

Typical Reaction Conditions

  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile are commonly used.
  • Temperature: Reactions are often conducted under controlled temperatures ranging from 0°C to reflux conditions depending on the step.
  • Catalysts: Use of Lewis acids or transition metal catalysts may be employed to facilitate cyclization and stereoselective hydroxylation.
  • Purification: Chromatographic techniques and crystallization are used to isolate the pure stereoisomer.

Example Preparation Protocol (Generalized)

Step Process Description Conditions/Notes
1 Formation of dipeptide or amino acid derivative Protection of amino groups, activation of carboxyl groups
2 Cyclization to form hexahydropyrrolo[1,2-a]pyrazine ring Heating with suitable catalyst, solvent choice critical
3 Stereoselective hydroxylation at C-7 position Use of chiral catalyst or reagent, low temperature control
4 Purification and characterization Chromatography, NMR, IR, melting point analysis

Detailed Research Findings

Stereochemistry Control

  • The (7R) configuration is achieved by employing chiral starting materials or asymmetric synthesis techniques.
  • Stereoselective hydroxylation is a critical step, often mediated by chiral catalysts or enzymatic methods to ensure the correct 3D orientation.

Characterization Techniques

Applications and Importance of Preparation Method

  • The compound serves as a crucial intermediate in the synthesis of drugs like vildagliptin, which targets Type 2 diabetes.
  • The preparation methods are optimized for yield, stereochemical purity, and scalability to support pharmaceutical manufacturing.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Amino acid derivatives, pyrazine/piperazine precursors
Key Reactions Cyclization, stereoselective hydroxylation, condensation
Catalysts/Reagents Chiral catalysts, oxidizing agents
Solvents DMSO, THF, acetonitrile
Temperature Range 0°C to reflux depending on reaction step
Purification Chromatography, crystallization
Characterization Methods NMR, IR, melting point, MS
Application Pharmaceutical intermediate, especially in anti-diabetic drug synthesis

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (7R)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, and how can its stereochemical purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of dipeptide precursors or hydroxylation of the pyrrolo-pyrazine core. For stereochemical validation, use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) and compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm the (7R) configuration by analyzing spatial proximity of protons in the hydroxy-substituted ring . Mass spectrometry (MS) coupled with isotopic pattern analysis further ensures molecular integrity .

Q. How is this compound characterized using GC-MS, and what are critical parameters for accurate identification?

  • Methodological Answer : Derivatize the compound using silylation (e.g., BSTFA) to improve volatility. Use a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min). Key identifiers include:

  • Base peak : m/z 154 ([M]⁺ for the core structure).
  • Fragmentation : Loss of H₂O (m/z 136) and CO (m/z 110).
    Cross-reference with NIST database entries (e.g., CAS 19179-12-5) and validate using retention indices .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

  • Methodological Answer : The compound exhibits antimicrobial and antioxidant properties. For antimicrobial testing:

  • Disk diffusion assay : Use Staphylococcus aureus (ATCC 25923) and measure inhibition zones.
  • MIC determination : Broth microdilution (CLSI guidelines) with concentrations ranging 1–256 μg/mL.
    For antioxidant activity, employ DPPH radical scavenging (IC₅₀ calculation) and ferric reducing power (FRAP) assays .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl or benzyl substituents) impact the compound’s bioactivity?

  • Methodological Answer : Compare derivatives like 3-isobutyl (CAS 5654-86-4) and 3-benzyl (CAS 132714-97-7) analogs. Use molecular docking to assess binding to bacterial efflux pumps (e.g., NorA in S. aureus). Bioactivity trends:

  • 3-Isobutyl : Enhanced biofilm inhibition (60% reduction at 50 μg/mL in E. coli).
  • 3-Benzyl : Improved antioxidant capacity (IC₅₀ = 12.5 μM in DPPH assay).
    Synergistic effects with antibiotics (e.g., ciprofloxacin) can be tested via checkerboard assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., 10–60% biofilm inhibition) may arise from strain-specific responses or assay conditions. Standardize protocols:

  • Biofilm quantification : Crystal violet staining with OD₅₇₀ normalization.
  • Culture conditions : Use RPMI-1640 medium for eukaryotic pathogens vs. LB for bacteria.
    Statistical analysis (ANOVA with Tukey’s post-hoc) and meta-analysis of literature data (e.g., 32% vs. 17.79% abundance in GC-MS profiles ) clarify context-dependent effects.

Q. How can enantiomeric impurities in synthetic batches be detected and minimized?

  • Methodological Answer : Enantiomeric excess (ee) is critical for pharmacological activity. Use:

  • Chiral SFC : Supercritical CO₂ with 2-propanol co-solvent on Chiralpak IG-U columns.
  • Dynamic NMR : Monitor diastereomer interconversion at low temperatures (−40°C).
    Optimize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >98% ee .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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